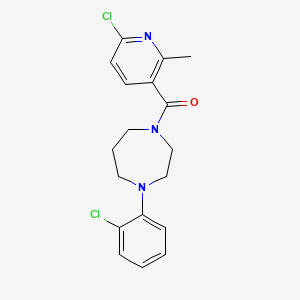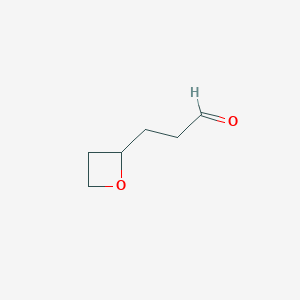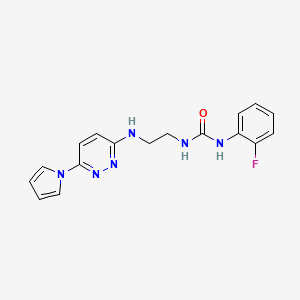
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a multifaceted molecule that may exhibit a range of biological activities due to its structural complexity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their properties, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid hydrazides with various aldehydes, as seen in the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides . This process may be similar for the synthesis of this compound, where a furan and thiophene-based aldehyde could be condensed with a suitable hydrazide precursor.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques, as demonstrated by the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . The same methods could be applied to determine the crystal structure of the subject compound, which would likely crystallize in a specific system and exhibit unique lattice constants.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and reactions with benzaldehyde in the presence of sodium ethanolate . The subject compound may also participate in similar reactions, potentially leading to the formation of new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and molecular electrostatic potential (MEP) surface maps, can be calculated using density functional theory (DFT) . These properties are crucial for understanding the chemical reactivity and potential biological activities of the compounds. The antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test , which could also be relevant for the subject compound.
Relevant Case Studies
Case studies involving similar compounds, such as the study of polymorphic modifications of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, have shown that crystal habitus can significantly affect biological properties like analgesic activity and toxicity . This suggests that different crystal forms of the subject compound could also exhibit varying biological effects, which would be an important consideration in its development as a pharmaceutical agent.
Applications De Recherche Scientifique
Estrogen Receptor Affinity and Cytostatic Activity Compounds with thiophene and furan moieties have been studied for their estrogen receptor affinity and specific cytostatic activity against mammary tumor cells. For example, derivatives of 2-(4-hydroxyphenyl)benzo[b]furans showed significant receptor affinity and inhibited the growth of hormone-sensitive human MCF-7 mammary tumor cells, suggesting a potential application in cancer treatment (Erber, Ringshandl, & von Angerer, 1991).
Electrochromic Conducting Polymers Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers have been synthesized and polymerized to form electroactive polymers with low redox switching potentials. These materials exhibit potential applications in electrochromic devices and other electronic applications, showcasing the versatility of thiophene-based compounds in materials science (Sotzing, Reynolds, & Steel, 1996).
Synthesis and Biological Evaluation of Derivatives Further research has been conducted on synthesizing and evaluating the biological activities of thiophene and furan derivatives, such as their antiurease, antibacterial, and antioxidant activities. These studies highlight the potential of thiophene and furan derivatives in developing new pharmaceuticals and biochemical tools (Sokmen et al., 2014).
Dye-Sensitized Solar Cells Phenothiazine derivatives with thiophene and furan linkers have been synthesized and applied in dye-sensitized solar cells, revealing the impact of these linkers on solar energy conversion efficiency. Such research indicates the potential of incorporating thiophene and furan derivatives into renewable energy technologies (Kim et al., 2011).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(25-16)12-7-8-27-10-12/h1-8,10,14,23H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYHXTWEOWEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)


![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)

![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)